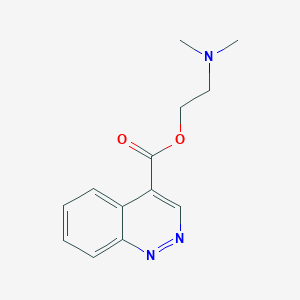
2-(Dimethylamino)ethyl cinnoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(Dimethylamino)ethyl cinnoline-4-carboxylate typically involves the reaction of cinnoline-4-carboxylic acid with 2-(dimethylamino)ethyl chloride under basic conditions . The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-(Dimethylamino)ethyl cinnoline-4-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-(Dimethylamino)ethyl cinnoline-4-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl cinnoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(Dimethylamino)ethyl cinnoline-4-carboxylate can be compared with other similar compounds, such as:
2-(Dimethylamino)ethyl quinoline-4-carboxylate: This compound has a quinoline ring instead of a cinnoline ring, leading to different chemical and biological properties.
2-(Dimethylamino)ethyl isoquinoline-4-carboxylate: The isoquinoline ring structure also imparts unique characteristics compared to the cinnoline derivative.
2-(Dimethylamino)ethyl pyridine-4-carboxylate: This compound contains a pyridine ring, which affects its reactivity and applications.
Properties
CAS No. |
100374-02-5 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl cinnoline-4-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-16(2)7-8-18-13(17)11-9-14-15-12-6-4-3-5-10(11)12/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
LMBCZOJFWUKJNW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1=CN=NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


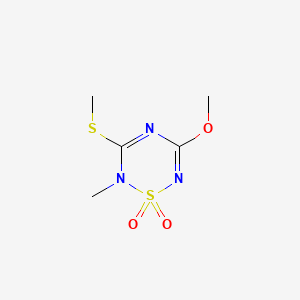
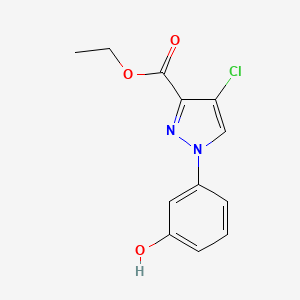
![Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B12927263.png)

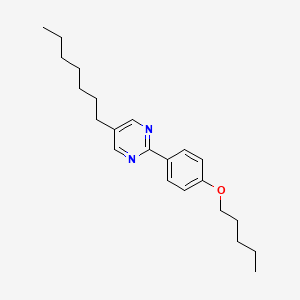
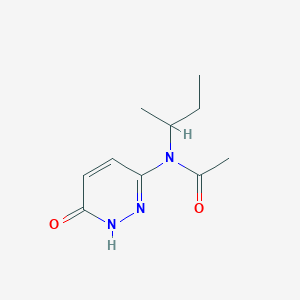
![N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12927301.png)

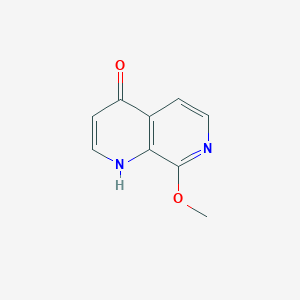

![2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol](/img/structure/B12927322.png)
![1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one](/img/structure/B12927325.png)
![2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide](/img/structure/B12927328.png)
![2-((4R)-4-((8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12927332.png)
